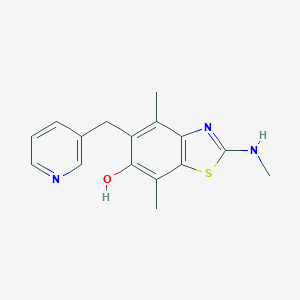
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyridine moiety, and several methyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the various steps in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)-1,3-benzothiazol-6-yl hydrogen sulfate
- 5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)-1,3-benzothiazol-6-yl beta-D-glucuronide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
145096-31-7 |
|---|---|
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
4,7-dimethyl-2-(methylamino)-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19) |
Clave InChI |
OBOQQXVYVNAPNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
Sinónimos |
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















